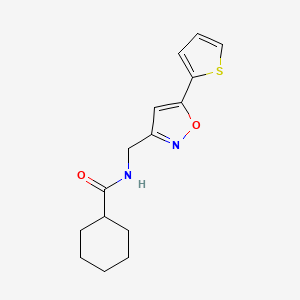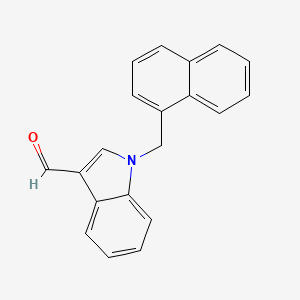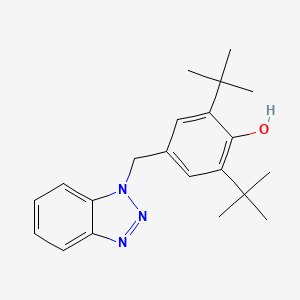
ethyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that is related to the field of medicinal chemistry. It contains functional groups such as ester, amide, and indole .
Synthesis Analysis
The synthesis of this compound could involve several steps, including the formation of the indole ring, the introduction of the morpholino-2-oxoethyl group, and the formation of the amide and ester linkages .Molecular Structure Analysis
The molecular structure of this compound includes an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a 2-oxoacetamido group and a morpholino-2-oxoethyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound could include nucleophilic substitution reactions, condensation reactions, and possibly transition metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some possible properties include its molecular weight, density, boiling point, melting point, and solubility in various solvents .Scientific Research Applications
Chelation Therapy Research
This compound has potential applications in chelation therapy , where it can be used to bind and remove specific ions from the body. Research suggests that similar structures can chelate divalent cations like Sr²⁺, Ba²⁺, and Pb²⁺, which could be beneficial in treating heavy metal poisoning .
Anticonvulsant and Antinociceptive Agents
The indole moiety of the compound is structurally similar to other molecules that have shown promise as anticonvulsant and antinociceptive agents . These agents are crucial in the treatment of epilepsy and pain management, respectively .
Drug Design and Discovery
Due to its indole core, this compound could serve as a key scaffold in drug design and discovery . Indole derivatives are known to bind with high affinity to multiple receptors, which is valuable in the development of new therapeutic agents .
Biological Sensors
The morpholine group within the compound’s structure can be utilized in the design of biological sensors . These sensors can detect various biological and chemical processes, which is essential for diagnostics and environmental monitoring .
Fluorescent Probes
Compounds with morpholine groups have been used in the synthesis of fluorescent probes . These probes are vital tools in biological research for imaging and studying cellular processes .
Agricultural Chemistry
The structural features of this compound suggest potential applications in agricultural chemistry , particularly in the development of new herbicides. Its ability to interact with specific plant receptors can be harnessed to create more effective and targeted agricultural chemicals .
properties
IUPAC Name |
ethyl 4-[[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6/c1-2-34-25(32)17-7-9-18(10-8-17)26-24(31)23(30)20-15-28(21-6-4-3-5-19(20)21)16-22(29)27-11-13-33-14-12-27/h3-10,15H,2,11-14,16H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEWXYQREKWHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2886991.png)
![5-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide](/img/structure/B2886992.png)




![Methyl 2-(4,5-dimethoxy-2-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetate](/img/structure/B2886999.png)
![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl ether](/img/structure/B2887000.png)

![4-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2887005.png)

![2-Ethyl-5-(furan-2-yl(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2887011.png)

